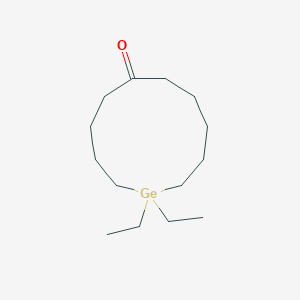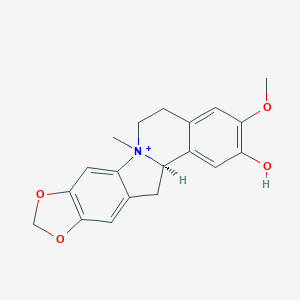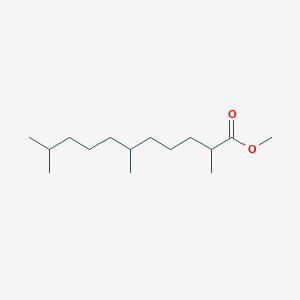
Methyl 2,6,10-trimethylundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6,10-trimethylundecanoate is a chemical compound that belongs to the class of esters. It is a colorless liquid that has a fruity odor and is used in various industrial applications. Methyl 2,6,10-trimethylundecanoate is synthesized by esterification of 2,6,10-trimethylundecanoic acid with methanol in the presence of a catalyst.
Mécanisme D'action
The mechanism of action of methyl 2,6,10-trimethylundecanoate is not well understood. It is believed to exert its antimicrobial and antifungal properties by disrupting the cell membrane of microorganisms. It may also interfere with the synthesis of essential cellular components, such as proteins and nucleic acids.
Effets Biochimiques Et Physiologiques
Methyl 2,6,10-trimethylundecanoate has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic. Methyl 2,6,10-trimethylundecanoate is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,6,10-trimethylundecanoate has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, one limitation of methyl 2,6,10-trimethylundecanoate is its low solubility in water, which can make it difficult to use in aqueous solutions. It also has a low vapor pressure, which can make it challenging to handle in gas-phase experiments.
Orientations Futures
There are several future directions for research on methyl 2,6,10-trimethylundecanoate. One area of interest is its potential as a natural preservative in the food and cosmetic industries. Another area of research is its use as a biofuel, which could have significant environmental benefits. Additionally, further studies are needed to understand the mechanism of action of methyl 2,6,10-trimethylundecanoate and its potential as an antimicrobial and antifungal agent.
Méthodes De Synthèse
Methyl 2,6,10-trimethylundecanoate is synthesized by esterification of 2,6,10-trimethylundecanoic acid with methanol in the presence of a catalyst. The catalyst used in the synthesis process can be a strong acid such as sulfuric acid or a Lewis acid such as boron trifluoride. The reaction is carried out under reflux conditions, and the product is obtained by distillation and purification. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
Methyl 2,6,10-trimethylundecanoate has various scientific research applications. It is used as a flavor and fragrance ingredient in the food and cosmetic industries. It is also used as a solvent in the production of polymers and resins. Methyl 2,6,10-trimethylundecanoate has been studied for its antimicrobial and antifungal properties. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Methyl 2,6,10-trimethylundecanoate has also been studied for its potential as a biofuel.
Propriétés
Numéro CAS |
1001-79-2 |
|---|---|
Nom du produit |
Methyl 2,6,10-trimethylundecanoate |
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
methyl 2,6,10-trimethylundecanoate |
InChI |
InChI=1S/C15H30O2/c1-12(2)8-6-9-13(3)10-7-11-14(4)15(16)17-5/h12-14H,6-11H2,1-5H3 |
Clé InChI |
CSPZQWRFIYFDHS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)OC |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)C(=O)OC |
Synonymes |
2,6,10-Trimethylundecanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)
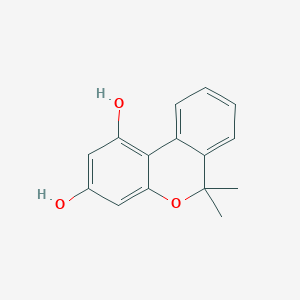
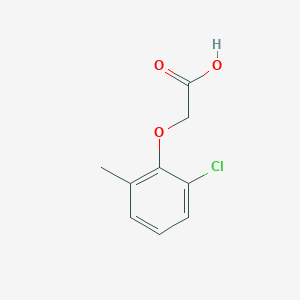
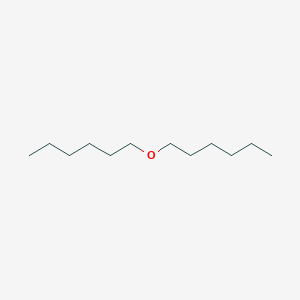
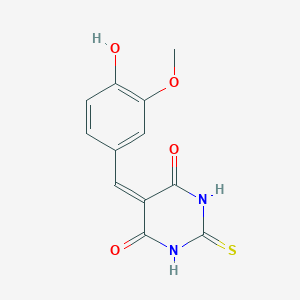
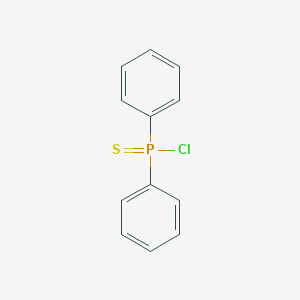
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)

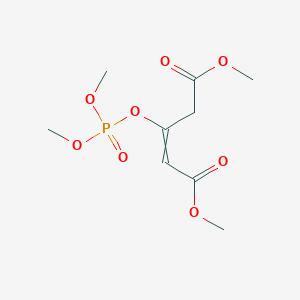
![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)
